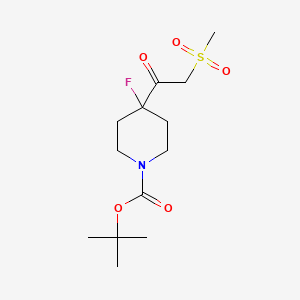

Tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate

Description

Tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and two substituents at position 4: a fluorine atom and a 2-methylsulfonylacetyl group. The methylsulfonylacetyl moiety (CH₃SO₂CO-) is electron-withdrawing, enhancing electrophilicity and stability against nucleophilic attack. This compound is likely utilized as an intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors where electronic and steric properties are critical .

Properties

IUPAC Name |

tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO5S/c1-12(2,3)20-11(17)15-7-5-13(14,6-8-15)10(16)9-21(4,18)19/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMKOBIJKZTBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)CS(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.

Attachment of the methylsulfonylacetyl group: This step involves the reaction of the piperidine derivative with a methylsulfonylacetyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with piperidine structures, including tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate, exhibit notable antimicrobial properties. The incorporation of fluorine and sulfonyl groups enhances the lipophilicity and bioactivity of these compounds, potentially leading to improved efficacy against various pathogens. A study highlighted that derivatives of piperidine can be optimized for increased potency against resistant bacterial strains, which is crucial in the context of rising antibiotic resistance .

Anticancer Properties

The compound has also been investigated for its anticancer potential. The structural modifications involving fluorine and sulfonyl moieties have shown promise in targeting specific cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis of Bioactive Molecules

Synthetic Intermediates

this compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique functional groups allow for further chemical modifications, enabling the creation of more complex structures with desired biological activities. For example, it can be used as a precursor for synthesizing other piperidine derivatives that are utilized in drug formulations .

Diverse Chemical Reactions

The compound can undergo a variety of chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions facilitate the introduction of additional functional groups that can enhance pharmacological properties or alter the metabolic profile of the resulting compounds. This versatility is particularly valuable in drug discovery processes where tailored modifications are necessary to optimize therapeutic outcomes .

Case Studies

Case Study 1: Antimicrobial Development

In a recent study, researchers synthesized a series of piperidine derivatives, including this compound, to evaluate their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the anticancer properties of piperidine derivatives. This compound was tested against various cancer cell lines, showing promising results in reducing cell viability at low micromolar concentrations. The study concluded that further exploration into its mechanism of action could lead to the development of effective cancer therapies .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonylacetyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Substituent Variations at Position 4

The table below summarizes key structural analogues and their substituent differences:

*Estimated based on molecular formula.

Biological Activity

Tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula: CHFNOS

- Molecular Weight: 293.34 g/mol

- CAS Number: 161975-39-9

This piperidine derivative features a tert-butyl group, a fluorine atom, and a methylsulfonylacetyl moiety, which contribute to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of protective groups and coupling reactions to form the piperidine ring. The detailed synthetic pathway remains proprietary in many cases but generally follows established methodologies for similar piperidine derivatives.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological properties, including:

- Anti-inflammatory Activity: Some studies suggest that piperidine derivatives can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis.

- Neuroprotective Effects: Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis and oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

- In Vitro Studies:

- Mechanistic Insights:

- Comparative Analysis:

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.